molecular formula C23H28ClNO3 B13733784 (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride CAS No. 33383-27-6

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride

Cat. No.: B13733784
CAS No.: 33383-27-6
M. Wt: 401.9 g/mol
InChI Key: ZZPJXBLXUNKQAD-UHFFFAOYSA-N
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Description

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride is a heterocyclic organic compound. It is known for its unique structure, which includes a bicyclic nonane ring system with a quaternary ammonium group and a diphenylacetate moiety. This compound is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride typically involves the reaction of 9-methyl-9-azoniabicyclo[3.3.1]nonane with 2-hydroxy-2,2-diphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.

Biology

In biological research, (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride is studied for its potential effects on cellular processes. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other macromolecules. This binding can alter the function of the target molecules, leading to various biological effects. The diphenylacetate moiety may also contribute to its activity by interacting with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (9-methyl-9-azoniabicyclo[3.3.1]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate;chloride: This compound has a similar structure but differs in the position of the quaternary ammonium group.

    Glutaminase Inhibitor, Compound 968: This compound also contains a bicyclic ring system and is used in biological research.

Uniqueness

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride is unique due to its specific combination of a quaternary ammonium group and a diphenylacetate moiety. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

CAS No.

33383-27-6

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H27NO3.ClH/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-7,9-12,19-21,26H,8,13-16H2,1H3;1H

InChI Key

ZZPJXBLXUNKQAD-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

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